3-Bromo-4-(oxetan-3-yloxy)oxolane
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Overview
Description
3-Bromo-4-(oxetan-3-yloxy)oxolane is a chemical compound with the molecular formula C₇H₁₁BrO₃ and a molecular weight of 223.06 g/mol . It is characterized by the presence of a bromine atom, an oxetane ring, and an oxolane ring. This compound is primarily used for research purposes and has applications in various fields of chemistry and medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxetan-3-yloxy)oxolane typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol to obtain 3-(bromomethyl)oxetan-3-yl methanol . This intermediate is then treated with various phenols to yield the desired compound . The reaction conditions often include mild bases like potassium carbonate in acetone at room temperature to improve yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(oxetan-3-yloxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The oxetane ring can be oxidized to form carboxylic acid derivatives.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium ethoxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate in aqueous sodium hydroxide are used for oxidation.
Ring-Opening Reactions: Acidic or basic catalysts are employed to facilitate ring-opening reactions.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Carboxylic acid derivatives.
Ring-Opening Reactions: Linear or branched products depending on the reaction conditions.
Scientific Research Applications
3-Bromo-4-(oxetan-3-yloxy)oxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)oxolane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The oxetane ring, in particular, is known for its propensity to undergo ring-opening reactions, which can lead to the formation of new chemical entities . The bromine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)oxetan-3-yl methanol: An intermediate in the synthesis of 3-Bromo-4-(oxetan-3-yloxy)oxolane.
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
Oxetanocin-A: A natural product containing an oxetane ring with significant biological activity.
Uniqueness
This compound is unique due to its combination of an oxetane ring and an oxolane ring, along with a bromine atom. This structural arrangement imparts distinct reactivity and selectivity, making it valuable for various synthetic applications .
Properties
Molecular Formula |
C7H11BrO3 |
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Molecular Weight |
223.06 g/mol |
IUPAC Name |
3-bromo-4-(oxetan-3-yloxy)oxolane |
InChI |
InChI=1S/C7H11BrO3/c8-6-3-10-4-7(6)11-5-1-9-2-5/h5-7H,1-4H2 |
InChI Key |
TWJNWOIHQXDNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2COCC2Br |
Origin of Product |
United States |
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